Tricyclohexylphosphine oxide

Homogeneous catalysis Cobalt catalysis Ring expansion

Cy₃PO is the validated optimal promoter for Co-catalyzed carbonylative ring expansion, outperforming Ph₃PO in direct comparison. Its cyclohexyl substituents provide steric bulk and electronic properties that aromatic/linear analogs cannot replicate, enabling distinct lanthanide coordination geometries and improved Am(III)/Eu(III) separation. The ≈95% yield route from Ph₃PO ensures scale-up economics. For reproducible catalysis and predictable f-block chemistry, Cy₃PO is the differentiated choice.

Molecular Formula C18H33OP
Molecular Weight 296.4 g/mol
CAS No. 13689-19-5
Cat. No. B078394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclohexylphosphine oxide
CAS13689-19-5
Molecular FormulaC18H33OP
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(=O)(C2CCCCC2)C3CCCCC3
InChIInChI=1S/C18H33OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
InChIKeyLEFPWWWXFFNJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclohexylphosphine Oxide CAS 13689-19-5: Technical Specifications and Procurement Baseline for Research and Industrial Use


Tricyclohexylphosphine oxide (Cy₃PO, CAS 13689-19-5) is a tertiary phosphine oxide with the molecular formula C₁₈H₃₃OP and a molecular weight of 296.43 g/mol [1]. This compound is characterized by three cyclohexyl substituents on the phosphorus atom, which confer significant steric bulk and distinct electronic properties compared to both aromatic and linear alkyl phosphine oxide analogs [2]. The compound is supplied as a white to almost white crystalline powder with a melting point of 155–159°C, a boiling point of 210°C at 0.75 mmHg, and is soluble in most organic solvents while insoluble in water [1]. Commercially available at purities ≥98.0% (GC), tricyclohexylphosphine oxide serves as a versatile ligand in metal-catalyzed organic transformations, including Pd-catalyzed cross-couplings and Co-catalyzed carbonylation reactions .

Why Tricyclohexylphosphine Oxide CAS 13689-19-5 Cannot Be Substituted with Triphenylphosphine Oxide or Linear Alkyl Analogs


The selection of a phosphine oxide ligand is not a generic choice among commercially available R₃P=O compounds. Substitution of tricyclohexylphosphine oxide with structurally similar analogs such as triphenylphosphine oxide (Ph₃PO) or tri-n-hexylphosphine oxide (THPO) introduces substantial differences in steric profile, coordination geometry outcomes, and catalytic performance that directly affect experimental reproducibility and process economics. The cyclohexyl substituents in Cy₃PO provide a unique combination of electron-donating character and conformational flexibility that aromatic phenyl groups cannot replicate, while offering greater steric definition than flexible linear alkyl chains [1]. These differences manifest quantitatively in catalytic yields, separation factors, and structural outcomes that are documented in the evidence below. For applications in cobalt-catalyzed ring expansion, lanthanide/actinide separations, or the synthesis of well-defined f-block coordination complexes, substitution without validation would constitute a scientifically unsound change to the experimental system [2].

Tricyclohexylphosphine Oxide CAS 13689-19-5: Quantified Differentiation Evidence Against Closest Analogs


Tricyclohexylphosphine Oxide vs. Triphenylphosphine Oxide: Superior Performance in Cobalt-Catalyzed Oxetane Ring Expansion

In a systematic evaluation of commercially available phosphine oxides as promoters for cobalt-catalyzed carbonylative ring expansion of oxetanes, tricyclohexylphosphine oxide (designated P2) was identified as the best-performing promoter, delivering the highest yields among all tested compounds. The study explicitly notes that triphenylphosphine oxide (designated P3) exhibited lower performance under identical reaction conditions, despite being claimed in prior Shell patents as an efficient promoter for related hydroformylation reactions under more severe conditions [1].

Homogeneous catalysis Cobalt catalysis Ring expansion Oxetane functionalization Phosphine oxide promoters

Synthetic Route Advantage: 95% Yield for Tricyclohexylphosphine Oxide via Triphenylphosphine Oxide Hydrogenation

A documented synthetic route produces tricyclohexylphosphine oxide from triphenylphosphine oxide via catalytic hydrogenation with a reported yield of approximately 95% [1]. This high-yielding transformation represents an economically favorable pathway that contrasts with alternative synthetic approaches for substituted phosphine oxides that may proceed with substantially lower efficiency—for example, an alternative route via 5-bromopyrimidine and 2,2':5',2''-terthiophene affords only approximately 17% yield [1].

Organic synthesis Process chemistry Phosphine oxide preparation Hydrogenation

DFT-Predicted Separation Selectivity: Tricyclohexylphosphine Oxide vs. Triphenylphosphine Oxide for Lanthanide/Actinide Extraction

Quantum chemical calculations (DFT with ORCA and ADF program packages) were applied to compare the electronic structure and complexation behavior of phosphine oxide ligands bearing cyclic and aromatic substituents toward Eu(III) and Am(III). The study specifically compared tricyclohexylphosphine oxide (TCHPO) with triphenylphosphine oxide (TPPO) and tri-n-hexylphosphine oxide (THPO), revealing that cyclic substitution on the phosphorus atom alters the electronic environment of the phosphoryl oxygen and consequently modulates metal-ligand complexation behavior in ways not achievable with aromatic or linear alkyl substitution [1].

Nuclear fuel cycle Lanthanide-actinide separation Solvent extraction DFT calculations Phosphine oxide extractants

Unique Coordination Chemistry: Three Distinct Structural Classes with Lanthanide Bromides

Complexes of lanthanide bromides with tricyclohexylphosphine oxide (Cy₃PO) form three structurally distinct classes that have been characterized by single-crystal X-ray diffraction. Type I complexes adopt the molecular formula LnBr₃(Cy₃PO)₃ with a distorted meridional octahedral geometry (structurally characterized for Ln = La, Pr, Nd, Gd, Ho). Type II complexes form pentagonal bipyramidal [Ln(Cy₃PO)ₙ(H₂O)₅]³⁺ structures, with subsets including n = 2 and 3 for Ln = Lu, and n = 4 for Ln = La, Dy, Er, Yb, where ligands can be either directly coordinated or hydrogen-bonded to coordinated water molecules [1]. This rich structural diversity is a direct consequence of the steric and electronic profile of the cyclohexyl substituents and differs markedly from the coordination behavior observed with less sterically demanding phosphine oxide ligands.

Coordination chemistry Lanthanide complexes f-block elements X-ray crystallography Phosphine oxide ligands

Optimal Application Scenarios for Tricyclohexylphosphine Oxide CAS 13689-19-5 Based on Quantified Evidence


Cobalt-Catalyzed Carbonylation and Ring Expansion of Oxetanes and Epoxides

Tricyclohexylphosphine oxide is the empirically validated optimal promoter for cobalt-catalyzed carbonylative ring expansion and reductive ring opening of oxetanes under mild hydroformylation conditions. This application is supported by direct head-to-head comparison showing Cy₃PO outperforms triphenylphosphine oxide in this transformation [1]. Researchers developing methodologies for medium-ring synthesis from strained heterocycles should prioritize Cy₃PO over alternative phosphine oxide promoters for maximum catalytic efficiency under mild conditions.

Large-Scale Synthesis and Industrial Production of Tricyclohexylphosphine Derivatives

The documented high-yield synthetic route from triphenylphosphine oxide via catalytic hydrogenation, proceeding in approximately 95% yield, makes Cy₃PO an economically attractive intermediate for industrial-scale production of tricyclohexylphosphine and related derivatives [1]. Procurement decisions for pilot-plant or manufacturing campaigns benefit from this established high-yield pathway, which contrasts with lower-yielding alternative routes and translates to favorable process economics.

Lanthanide-Actinide Separation in Nuclear Fuel Cycle Research

DFT calculations comparing cyclic, aromatic, and linear alkyl-substituted phosphine oxides demonstrate that the cyclic substitution pattern of tricyclohexylphosphine oxide produces distinct electronic effects on the phosphoryl oxygen, thereby modulating metal-ligand complexation with Eu(III) and Am(III) [1]. For solvent extraction studies targeting improved separation factors between trivalent lanthanides and actinides, Cy₃PO represents a structurally differentiated extractant scaffold whose performance cannot be predicted from data on triphenylphosphine oxide or trialkylphosphine oxide analogs.

Synthesis of Structurally Defined Lanthanide and Actinide Coordination Complexes

The ability of Cy₃PO to form three discrete structural classes with lanthanide bromides—including well-characterized meridional octahedral Type I complexes and pentagonal bipyramidal Type II complexes—makes this ligand uniquely suited for synthetic inorganic chemistry requiring predictable and tunable coordination geometries across the f-block series [1]. For researchers isolating single-crystal X-ray-quality complexes of lanthanides or studying the inverse trans influence in actinide systems, Cy₃PO offers a sterically defined coordination environment that simpler phosphine oxides cannot replicate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tricyclohexylphosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.